molecular formula C5H10ClF2NO2 B8111842 3,3-Difluoro-4-piperidinone hydrochloride hydrate

3,3-Difluoro-4-piperidinone hydrochloride hydrate

Cat. No.: B8111842
M. Wt: 189.59 g/mol
InChI Key: JDXZKSGCCDJTDQ-UHFFFAOYSA-N
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Description

3,3-Difluoro-4-piperidinone hydrochloride hydrate is a chemical compound with the molecular formula C5H8ClF2NO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-4-piperidinone hydrochloride hydrate typically involves the fluorination of piperidinone derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the piperidinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4-piperidinone hydrochloride hydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidinone derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

3,3-Difluoro-4-piperidinone hydrochloride hydrate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-piperidinone hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-4-piperidinone
  • 4-Piperidone hydrochloride
  • 3,3-Difluoropyrrolidine

Uniqueness

3,3-Difluoro-4-piperidinone hydrochloride hydrate is unique due to the presence of two fluorine atoms at the 3-position of the piperidinone ring. This structural feature imparts distinct chemical and biological properties, such as increased metabolic stability and enhanced binding interactions with molecular targets, compared to other similar compounds.

Properties

IUPAC Name

3,3-difluoropiperidin-4-one;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO.ClH.H2O/c6-5(7)3-8-2-1-4(5)9;;/h8H,1-3H2;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXZKSGCCDJTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1=O)(F)F.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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